(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid
Description
This compound belongs to a class of thiazolidinone derivatives featuring a benzoimidazole core linked via a methylene group to a 4-oxo-2-thioxothiazolidin-3-yl moiety. The Z-configuration of the methylene group and the presence of a 4-(methylthio)butanoic acid substituent distinguish it structurally. For instance, derivatives of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxylic acids have shown anticancer activity in vitro, with structural optimization ongoing to enhance efficacy .
Properties
IUPAC Name |
2-[5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S3/c1-24-7-6-11(15(21)22)19-14(20)12(25-16(19)23)8-13-17-9-4-2-3-5-10(9)18-13/h2-5,8,11,20H,6-7H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAPOMHQGVHQPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N1C(=C(SC1=S)C=C2N=C3C=CC=CC3=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the benzo[d]imidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives
Industrial Production Methods
On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions. Purification techniques such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: : The imidazole ring can be reduced to form a diamine derivative.
Substitution: : The thiazolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: : Using nucleophiles such as amines or thiols in the presence of a suitable solvent.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Diamine derivatives of the imidazole ring.
Substitution: : Substituted thiazolidines or thioethers.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential antimicrobial or anticancer properties.
Medicine: : It may serve as a lead compound for the development of new therapeutic agents.
Industry: : It can be utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological targets. For example, if it has antimicrobial properties, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing the benzoimidazole-thiazolidinone scaffold, focusing on structural variations, synthetic pathways, and biological activities.
Structural and Functional Analogues
Key Observations:
Substituent Impact on Bioactivity: The target compound’s 4-(methylthio)butanoic acid group may enhance solubility compared to esterified analogs (e.g., compound 1 in ), which require hydrolysis for activation .
Synthetic Pathways: The target compound’s synthesis likely involves condensation of a benzoimidazole precursor with a thiazolidinone intermediate, similar to methods described for related carboxylic acid derivatives . Compound 3 () was synthesized via hydrolysis of an ethyl ester under basic conditions, a strategy applicable to the target compound’s carboxylate group .
Anticancer Potential: While the target compound’s exact IC50 values are pending, its structural similarity to active benzoimidazole-thiazolidinones (e.g., ) suggests comparable mechanisms, such as inhibition of cancer cell proliferation via thiol-reactive or kinase-modulating pathways .
Physicochemical and Electronic Properties
Theoretical studies using solvation models like the Conductor-like Polarizable Continuum Model (C-PCM) () could predict the target compound’s solubility and electronic behavior. For example:
- Electrophilicity: The thioxothiazolidinone ring’s electron-deficient nature, enhanced by the methylene-linked benzoimidazole, may facilitate interactions with cellular nucleophiles, a trait shared with anticancer analogs in .
Biological Activity
(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid is a thiazolidinone derivative that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolidine ring, which is known for its biological significance. Thiazolidinones are recognized for their diverse pharmacological activities, including effects on metabolic pathways and cellular signaling.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Histone Deacetylase Inhibition : Thiazolidinones have been shown to inhibit histone deacetylases (HDACs), leading to altered gene expression and potential activation of tumor suppressor genes.
- Cytoskeletal Influence : The compound may also impact the cytoskeleton by inhibiting actin polymerization, which is crucial for maintaining cellular structure and function.
- Anticancer Activity : Research indicates that thiazolidinones can induce apoptosis in cancer cells through modulation of cell cycle progression .
Biological Activity Data Table
| Activity | Mechanism | Reference |
|---|---|---|
| HDAC Inhibition | Induces gene expression changes | |
| Cytoskeletal Modulation | Inhibits actin polymerization | |
| Anticancer Effects | Induces apoptosis and inhibits cell proliferation |
Case Studies
Several studies have explored the biological activities of thiazolidinone derivatives similar to the compound :
- Antitumor Activity : A study by Andreani et al. demonstrated significant antitumor effects of imidazothiazole derivatives in vitro, suggesting a framework for developing thiazolidinone-based anticancer agents.
- Metabolic Regulation : Thiazolidinediones have been noted for enhancing insulin sensitivity, indicating potential applications in treating metabolic disorders such as type 2 diabetes .
- Cytotoxicity Assessment : Various experiments have shown selective cytotoxicity of thiazolidinones against cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .
Summary of Findings
The compound this compound exhibits promising biological activity through multiple mechanisms such as HDAC inhibition and cytoskeletal modulation. Its potential applications in cancer therapy and metabolic regulation highlight its significance in medicinal chemistry.
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves condensation of 4-oxo-2-thioxothiazolidine derivatives with 1H-benzimidazole-2-carbaldehyde in acetic acid under reflux, catalyzed by sodium acetate . For improved yield, consider:
- Solvent selection : Acetic acid promotes cyclization, while ethanol (e.g., in derivative syntheses) may alter reaction kinetics due to polarity differences .
- Catalyst ratio : A 1:1.2 molar ratio of starting materials to aldehyde minimizes unreacted intermediates .
- Reaction time : Monitor via TLC; extended reflux (3–5 hours) ensures completion in analogous syntheses .
Q. What spectroscopic techniques confirm the structure and stereochemistry?
Key methods include:
- IR spectroscopy : Identify thioxo (C=S) stretches at ~1200–1250 cm⁻¹ and carbonyl (C=O) at ~1700 cm⁻¹ .
- ¹H/¹³C-NMR : Benzimidazole protons appear as doublets (~δ 7.5–8.5 ppm), while thiazolidinone carbons resonate at ~170–180 ppm .
- Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns matching theoretical values .
Q. How can recrystallization and purification protocols be optimized?
- Solvent system : Use acetic acid or DMF-acetic acid mixtures for recrystallization to remove unreacted aldehydes .
- Washing steps : Sequential washing with cold acetic acid and ethanol eliminates sodium acetate residues .
Advanced Research Questions
Q. How do computational methods like C-PCM solvation models predict solubility and stability?
Apply density functional theory (DFT) with the C-PCM model to calculate solvation free energy, correlating with experimental solubility in polar solvents (e.g., DMSO). Key steps:
- Optimize geometry using Gaussian/B3LYP-6-31G* .
- Calculate electrostatic potential surfaces to identify hydrophilic (benzimidazole) and hydrophobic (methylthio) regions .
- Validate predictions via experimental solubility assays in buffered solutions .
Q. What strategies resolve contradictions in biological activity between synthetic batches?
- Impurity profiling : Use HPLC-MS to detect by-products (e.g., uncyclized intermediates or oxidation products) .
- Biological assay controls : Include batch-specific positive/negative controls (e.g., doxorubicin for cytotoxicity) to normalize activity data .
- Crystallography : Compare X-ray structures of active vs. inactive batches to identify conformational discrepancies .
Q. How can QSAR models predict interactions with biological targets?
- Descriptor selection : Use topological polar surface area (TPSA), logP, and H-bond donors/acceptors from Molinspiration analyses .
- Training datasets : Curate data from analogues (e.g., thiazolidinone derivatives) with known IC₅₀ values against cancer cell lines .
- Validation : Cross-check predicted binding affinities (e.g., to PPAR-γ) with SPR or ITC experimental data .
Q. What experimental designs evaluate anticancer mechanisms in vitro?
- Cell line panels : Use diverse lines (e.g., MCF-7, HepG2) to assess tissue-specific potency .
- Pathway inhibition assays : Measure caspase-3/7 activation (apoptosis) and ROS generation (oxidative stress) .
- Synergy studies : Combine with standard chemotherapeutics (e.g., cisplatin) to identify additive vs. antagonistic effects .
Q. How can structural modifications improve drug-likeness while retaining activity?
- Bioisosteric replacement : Substitute methylthio with trifluoromethyl to enhance metabolic stability .
- Stereochemical tuning : Synthesize (E)-isomers to compare potency and selectivity .
- Prodrug design : Esterify the carboxylic acid to improve oral bioavailability .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
